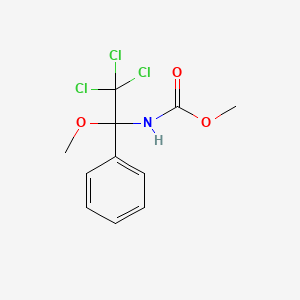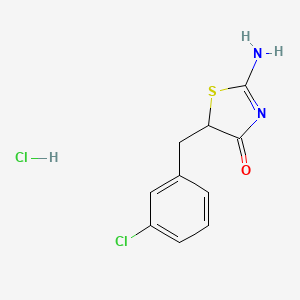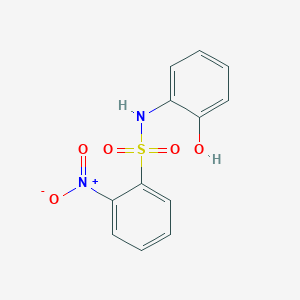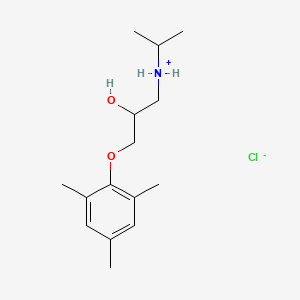
1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride
Overview
Description
1-(Isopropylamino)-3-(Mesityloxy)-2-Propanol Hydrochloride, also known as IPMPH HCl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPMPH HCl is a β-adrenergic receptor antagonist that is widely used in the study of cardiovascular diseases, cancer, and other medical conditions.
Scientific Research Applications
1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has been extensively used in scientific research due to its β-adrenergic receptor antagonist properties. It has been used to study the effects of β-adrenergic receptor activation on cardiovascular diseases such as hypertension, heart failure, and arrhythmias. 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has also been used in cancer research to investigate the role of β-adrenergic receptors in cancer progression and metastasis.
Mechanism of Action
1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl acts as a competitive antagonist of β-adrenergic receptors. It binds to the β-adrenergic receptors and prevents the binding of catecholamines such as epinephrine and norepinephrine. This results in a decrease in the activation of the β-adrenergic receptors and a subsequent decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
The inhibition of β-adrenergic receptors by 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has several biochemical and physiological effects. It reduces the heart rate, cardiac output, and blood pressure. It also decreases the contractility of the heart and the release of renin from the kidneys. In cancer cells, 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has been shown to inhibit cell proliferation, migration, and invasion.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl in lab experiments include its high potency, selectivity, and specificity for β-adrenergic receptors. It also has a long half-life and can be administered orally or intravenously. However, 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has some limitations, such as its potential toxicity and the need for careful dosing. It can also have off-target effects on other receptors, such as α-adrenergic receptors.
Future Directions
The potential applications of 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl in scientific research are numerous. Future research could investigate its role in the treatment of cardiovascular diseases, cancer, and other medical conditions. It could also be used to study the effects of β-adrenergic receptor activation on the immune system, the nervous system, and other physiological processes. Additionally, the development of new analogs of 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl could lead to the discovery of more potent and selective β-adrenergic receptor antagonists.
Conclusion:
In summary, 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl is a β-adrenergic receptor antagonist that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl and its analogs could lead to new discoveries in the treatment of various medical conditions.
properties
IUPAC Name |
[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-propan-2-ylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-10(2)16-8-14(17)9-18-15-12(4)6-11(3)7-13(15)5;/h6-7,10,14,16-17H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODCJWKSEBDLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(C[NH2+]C(C)C)O)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione](/img/structure/B3823463.png)
![11-methoxy-8-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecan-8-ol](/img/structure/B3823469.png)
![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3823475.png)
![4-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol hydrobromide](/img/structure/B3823497.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-{6-[(2Z)-4-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B3823501.png)
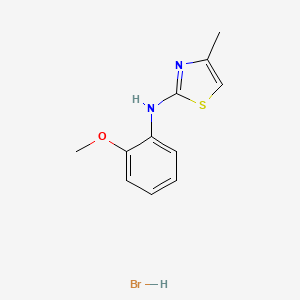
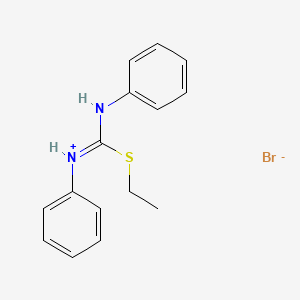
![2-[4-(1-adamantyl)phenoxy]-N,N-diethyl-N-methylethanaminium iodide](/img/structure/B3823510.png)
![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)
![ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]alaninate](/img/structure/B3823543.png)
